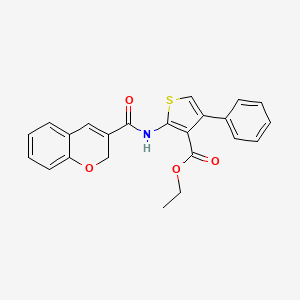
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate” is a complex organic molecule that contains a chromene and a thiophene ring. Chromenes are a class of organic compounds with a backbone consisting of a benzene ring fused to a heterocyclic pyran ring . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene and thiophene rings, and the introduction of the carboxamide and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene ring (a benzene ring fused to a pyran ring) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “carboxamido” and “carboxylate” parts of the name suggest the presence of a carboxamide group (CONH2) and a carboxylate group (COO-), respectively .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .科学的研究の応用
Anticancer Applications
Rapid development of drug resistance in cancer cells is a significant barrier to effective treatment. Studies have shown that certain analogues of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its derivatives, can mitigate drug resistance and synergize with various cancer therapies, especially in leukemia cells. These compounds inhibit tumor cell growth through apoptosis induction, particularly targeting drug-resistant cancer cells, highlighting their potential as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).
Antimicrobial Activity
The antimicrobial properties of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate derivatives have also been explored. For instance, the synthesis and structural analysis of compounds like ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have been investigated for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Radwan et al., 2020).
Chemical Synthesis and Structural Studies
Research has also focused on the efficient synthesis of densely functionalized 4H-chromene derivatives, showcasing the versatility of these compounds in chemical synthesis. Such work highlights the methods for creating various medicinally promising derivatives through atom-economical, one-pot multicomponent synthesis approaches (Boominathan et al., 2011).
Molecular and Conformational Analysis
Structural and conformational studies of chromene derivatives, including those related to ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, have been conducted to understand their molecular properties better. These studies involve detailed analyses like crystal structure, Hirshfeld surface analysis, and theoretical studies to elucidate the molecular conformations and stability of these compounds (Gomes et al., 2019).
作用機序
Target of Action
Coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, they have shown antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
Biochemical Pathways
Coumarin derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Coumarin derivatives have been known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
将来の方向性
The future directions for research on a compound depend on its known properties and potential applications. For example, if this compound showed promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its effects in more complex biological systems .
特性
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)
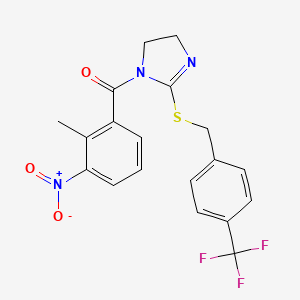
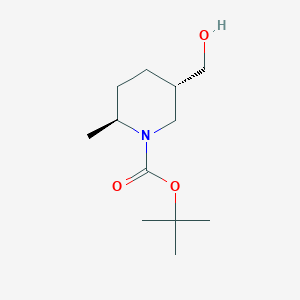
![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2365222.png)
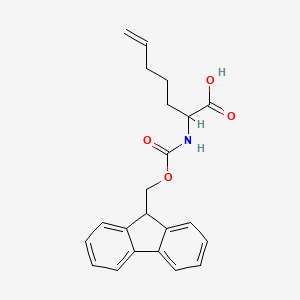
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2365224.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
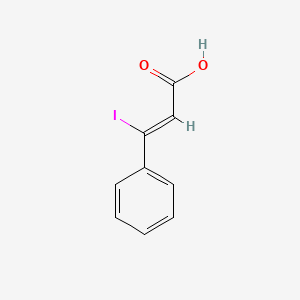
![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)